![molecular formula C21H25N3O3S B2697414 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 1203070-74-9](/img/structure/B2697414.png)
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
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Overview
Description
The compound is a complex organic molecule that contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. It also has a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole core is a planar, aromatic system, while the piperidine ring is a saturated, six-membered ring. The presence of the sulfonyl group could introduce polarity into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase the compound’s water solubility compared to other similar-sized organic molecules .Scientific Research Applications
Biological Activities and Chemical Properties
Nucleophilic Aromatic Substitution Reactions : Compounds with structures similar to 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole are often subjects of study in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for introducing various functional groups into aromatic systems, thereby modifying their chemical and biological properties (Pietra & Vitali, 1972).
Antimicrobial and Antifungal Applications : Derivatives of benzimidazole, a core structure in the compound of interest, have been extensively studied for their antimicrobial and antifungal properties. For instance, compounds structurally related to benzimidazoles, such as bifonazole, have demonstrated effectiveness in treating superficial fungal infections, highlighting the potential of this class of compounds in developing new antimicrobial agents (Lackner & Clissold, 1989).
Catalysis and Synthesis : The structural features of compounds like 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole make them suitable for studies in catalysis, particularly in reactions involving the formation of C-N bonds. Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasizes the importance of such molecules in developing sustainable and efficient synthetic methodologies (Kantam et al., 2013).
Neurological Studies and CNS Drug Synthesis : The incorporation of heterocyclic compounds, such as piperidine and benzimidazole rings, into drug design is crucial for synthesizing central nervous system (CNS) acting drugs. These compounds are studied for their potential in treating various CNS disorders, with research focusing on modifying these molecules to enhance their potency and specificity while reducing adverse effects (Saganuwan, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-28(25,26)23-13-11-17(12-14-23)15-24-20-10-6-5-9-19(20)22-21(24)16-27-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFHRRXDVIOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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